Parnafungin A1

Description

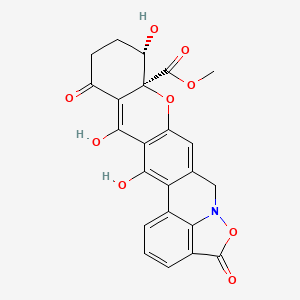

Structure

3D Structure

Properties

Molecular Formula |

C23H17NO9 |

|---|---|

Molecular Weight |

451.4 g/mol |

IUPAC Name |

methyl (10S,11S)-3,5,10-trihydroxy-7,19-dioxo-12,18-dioxa-17-azahexacyclo[15.6.1.02,15.04,13.06,11.020,24]tetracosa-1(23),2,4(13),5,14,20(24),21-heptaene-11-carboxylate |

InChI |

InChI=1S/C23H17NO9/c1-31-22(30)23-14(26)6-5-12(25)17(23)20(28)16-13(32-23)7-9-8-24-18-10(15(9)19(16)27)3-2-4-11(18)21(29)33-24/h2-4,7,14,26-28H,5-6,8H2,1H3/t14-,23+/m0/s1 |

InChI Key |

JYGGQRZQMPCWOX-LFVRLGFBSA-N |

Isomeric SMILES |

COC(=O)[C@@]12[C@H](CCC(=O)C1=C(C3=C(O2)C=C4CN5C6=C(C=CC=C6C4=C3O)C(=O)O5)O)O |

Canonical SMILES |

COC(=O)C12C(CCC(=O)C1=C(C3=C(O2)C=C4CN5C6=C(C=CC=C6C4=C3O)C(=O)O5)O)O |

Synonyms |

parnafungin A1 |

Origin of Product |

United States |

Discovery and Mycological Origins of Parnafungin A1

Fusarium larvarum Complex as a Primary Producer

Parnafungins were first discovered and isolated from fermentation extracts of fungi identified as belonging to the Fusarium larvarum complex (FLC). nih.govresearchgate.net These fungal strains were originally isolated from diverse environmental sources, including plants, lichens, and plant litter. nih.govresearchgate.net Further investigation confirmed that authentic strains of F. larvarum var. larvarum and F. larvarum var. rubrum could be prompted to produce parnafungins, although initially in low amounts. nih.govresearchgate.net Genetic analysis of the parnafungin-producing strains showed they form a monophyletic clade within the FLC, which itself is comprised of at least six distinct lineages, suggesting a group of closely related, cryptic species. nih.gov

Production by Other Hypocrealean Fungi (e.g., Trichonectria rectipila, Cladobotryum pinarense)

While the Fusarium larvarum complex is the primary known source, the ability to produce parnafungins is not exclusive to this group. Research has shown that two other species from the order Hypocreales, Trichonectria rectipila and Cladobotryum pinarense, are also capable of producing parnafungins and their related open-ring forms. nih.gov This finding indicates a broader distribution of the parnafungin biosynthetic pathway within this fungal order.

| Fungal Producers of Parnafungins |

| Fusarium larvarum complex |

| Trichonectria rectipila |

| Cladobotryum pinarense |

Optimization of Fermentation Conditions for Parnafungin Yield

Initial studies noted that authentic strains of F. larvarum produced parnafungins and their degradation byproducts in low titers. nih.gov While the specific, detailed parameters for optimizing Parnafungin A1 yield are not extensively published, the process generally involves the systematic adjustment of various physical and chemical factors to maximize the production of a target metabolite. nih.govmdpi.com

Standard fermentation optimization strategies that would be applied include modifying the composition of the culture medium (e.g., carbon and nitrogen sources), as well as physical parameters such as temperature, pH, agitation speed, and aeration. nih.govnih.govresearchgate.net For fungal fermentations, selecting the optimal carbon source, such as glucose or sucrose, and nitrogen source, like peptone or yeast extract, is critical. microbiologyjournal.orgbiozoojournals.ro The adjustment of factors like initial pH, temperature, and culture time can dramatically increase the yield of secondary metabolites, sometimes by several fold compared to initial conditions. nih.govmdpi.com Such optimization is a crucial step for enabling the large-scale production required for further research and development. nih.gov

Advanced Structural Elucidation of Parnafungin A1

Spectroscopic Analysis for Core Structure Determination

The foundational understanding of Parnafungin A1's chemical framework was established through comprehensive spectroscopic analysis, primarily relying on Nuclear Magnetic Resonance (NMR) spectroscopy and confirmed by X-ray crystallography.

NMR spectroscopy has been instrumental in elucidating the complex structure of this compound. acs.org Due to the interconversion of parnafungin isomers in solution, obtaining a pure spectrum of a single isomer proved challenging. nih.gov However, because the interconversion process is slower in a chloroform (B151607) (CDCl3) solution, researchers were able to acquire the pure 1H and 13C NMR spectra for this compound for the first time. nih.govacs.org This breakthrough was crucial for the initial structural determination and provided a basis for understanding the more complex spectra observed in other solvents where multiple isomers coexist. nih.gov The analysis of NMR data, including chemical shifts and coupling constants, allowed for the assignment of protons and carbons within the molecule, revealing the connectivity of the atoms and the presence of key functional groups such as the xanthone (B1684191) ring system and the rare isoxazolidinone ring. acs.orgresearchgate.net

Detailed analysis of the NMR spectra in various solvents, like deuterated dimethyl sulfoxide (B87167) (DMSO-d6), showed a mixture of interconverting isomers, which was consistent with previously reported data. nih.gov For instance, the proton para to the methoxy (B1213986) group in parnafungin C, a related compound, shows a significant downfield shift compared to the analogous protons in Parnafungins A1 and A2, providing a useful diagnostic marker in the 1H NMR spectrum. nih.gov

Table 1: Selected ¹H NMR Data for this compound and Related Compounds

| Compound | Proton | Chemical Shift (δ) in CDCl₃ | Reference |

|---|---|---|---|

| This compound | H-5/H-6 | 9.5 Hz (J coupling) | nih.gov |

| Parnafungin C model | Proton para to methoxy | 7.30 | nih.gov |

| This compound/A2 | Proton para to methoxy | ~6.96-6.98 | nih.gov |

This table is generated based on available data and serves as an illustrative example.

While NMR provides critical information on connectivity, X-ray crystallography offers the definitive determination of a molecule's three-dimensional structure and absolute stereochemistry in the solid state. nih.govlibretexts.organton-paar.comwikipedia.org For the parnafungins, obtaining suitable crystals of the parent compounds was complicated by their isomeric instability. acs.org To overcome this, researchers prepared a more stable derivative, the 12-O-4-chlorobenzyl ether of this compound, for crystallographic analysis. researchgate.net

The X-ray structure of this derivative unequivocally established the absolute configuration of the C15-hydroxyl group, revealing a syn configuration between the 15-hydroxyl and the adjacent 15a-methyl carboxylate. researchgate.net This was a pivotal finding that resolved the stereochemical uncertainties. researchgate.net The successful crystallization and analysis of a methylated form of this compound (compound 12) also provided crucial structural confirmation. nih.gov The crystal structure of related synthetic intermediates has further supported the stereochemical assignments. nih.govacs.org

Stereochemical Complexity and Isomerism of this compound

This compound is part of a dynamic system of interconverting isomers, which contributes significantly to its chemical complexity and has been a central focus of its study. acs.orgethz.ch

Parnafungins were initially isolated as an equilibrating mixture of four isomers: this compound, A2, B1, and B2. acs.org These compounds are a combination of structural and stereoisomers. acs.org this compound and A2 are stereoisomers of each other, as are B1 and B2. nih.gov The "A" isomers are referred to as the "straight" structural isomers, while the "B" isomers are the "bent" structural isomers. mdpi.comresearchgate.net This structural difference arises from the point of attachment on the xanthone core. acs.orgnih.gov The stereoisomerism within the A and B pairs stems from the differing facial selectivity during the ring-closing reaction. rsc.org

The dynamic equilibrium observed among the parnafungin isomers is the result of a reversible retro-Michael reaction. acs.orgethz.ch This chemical process involves the opening of the pyranone ring in the xanthone system, which leads to a bisphenol enedione intermediate. nih.gov This ring-opening is a key step that allows for the interconversion. rsc.org

Once the ring is opened, the subsequent re-formation can occur in several ways. The conjugate addition that re-closes the ring can happen from either face of the enone and can involve either of the phenolic hydroxyl groups. nih.gov This flexibility in the ring-closing step is what gives rise to the mixture of the four A1, A2, B1, and B2 isomers. nih.gov This interconversion was effectively stopped by methylating the enol group, which prevented the retro-Michael reaction and allowed for the isolation of stable derivatives. acs.org The mechanism is described as a protic solvent-mediated process involving a tandem retro-aza-Michael/Michael addition pathway. rsc.org

The equilibrium ratio of the four parnafungin isomers is significantly influenced by the solvent environment. nih.govacs.org In dimethyl sulfoxide (DMSO), the interconversion is particularly facile. nih.govethz.ch Starting with pure this compound in DMSO, an immediate conversion to Parnafungin B1 is observed, followed by the slower formation of A2 and B2. nih.gov The equilibrium ratio in DMSO is approximately 4:1:5:1 for this compound:A2:B1:B2. nih.govethz.ch In contrast, the interconversion is much slower in chloroform (CDCl3), which enabled the acquisition of NMR spectra for the pure this compound isomer. nih.gov This solvent-dependent behavior highlights the role of the solvent in mediating the proton transfer steps of the retro-Michael and Michael addition reactions that drive the isomerization. rsc.org

Table 2: Isomeric Distribution of Parnafungins in DMSO

| Isomer | Approximate Ratio | Reference |

|---|---|---|

| This compound | 4 | nih.govethz.ch |

| Parnafungin A2 | 1 | nih.govethz.ch |

| Parnafungin B1 | 5 | nih.govethz.ch |

| Parnafungin B2 | 1 | nih.govethz.ch |

Biosynthetic Pathways and Genetic Insights into Parnafungin A1 Production

Proposed Biosynthesis of Parnafungin Scaffold

The construction of the Parnafungin A1 molecule is believed to be a multi-step process involving the convergence of distinct biosynthetic routes, followed by a series of enzymatic modifications to yield the final, complex structure.

In fungi, the characteristic dibenzo-γ-pyrone scaffold of xanthones is synthesized via the polyketide pathway. mdpi.comresearchgate.net This process begins with starter units, typically acetyl-CoA, and extender units like malonyl-CoA, which undergo a series of decarboxylative condensation reactions catalyzed by polyketide synthases (PKSs). mdpi.com Specifically, Type II PKSs are known to produce aromatic polyketide compounds. mdpi.comresearchgate.net The resulting linear polyketide chain is then subjected to a sequence of enzymatic modifications, including reductions by ketoreductases and cyclizations and aromatizations catalyzed by cyclases and aromatases, to form the aromatic polyketide. mdpi.com Further post-modification steps, such as those performed by oxygenases, lead to the final xanthone (B1684191) structure that forms a core part of this compound. mdpi.com

A key step in the proposed biosynthesis of the parnafungin scaffold is an oxidative coupling reaction. nih.gov This type of reaction is a known strategy for the formation of macrocycles and biaryl linkages in natural product biosynthesis. nih.govrsc.orgnih.gov For parnafungins, it is hypothesized that a xanthone derivative undergoes oxidative coupling with anthranilic acid to form a hindered, highly functionalized 2-arylxanthone intermediate. nih.gov This crucial carbon-carbon bond formation creates the fundamental biaryl core of the molecule. The process is likely catalyzed by specific enzymes that control the regioselectivity of the coupling to ensure the correct linkage between the two precursor moieties.

Following the initial oxidative coupling, a cascade of enzymatic transformations is required to arrive at the final structure of this compound. While the precise enzymatic sequence is still under investigation, insights from total synthesis efforts provide clues to plausible biological steps. rsc.orgnih.gov

One of the most critical and sensitive features of this compound is its isoxazolidinone ring system, which is believed to be installed in the late stages of the biosynthesis. nih.gov Synthetic studies have shown that this ring can be formed via a reductive cyclization of a nitro group-containing intermediate. nih.govsci-hub.se In a biological context, this would likely involve a reductase enzyme to convert the nitro group to a hydroxylamine, followed by a cyclase- or dehydratase-catalyzed ring closure. sci-hub.se A Zn-mediated reductive cyclization has been effectively used in the laboratory setting to achieve this transformation. sci-hub.seresearchgate.net

Other proposed enzymatic steps include oxidations of a benzylic methyl group and the aniline (B41778) moiety derived from anthranilic acid. nih.gov The construction of the tetrahydroxanthone skeleton likely involves a diastereoselective oxa-Michael addition, a transformation that has been successfully executed in the total synthesis of this compound. rsc.orgsci-hub.se

Proposed Intermediates in this compound Biosynthesis

| Intermediate Class | Description | Putative Role | Reference |

|---|---|---|---|

| Xanthone Derivative | A polyketide-derived aromatic core. | The foundational scaffold for one half of the molecule. | mdpi.com |

| Anthranilic Acid | An aromatic amino acid. | The precursor for the second aromatic ring system. | nih.gov |

| 2-Arylxanthone | The product of the initial oxidative coupling. | The key biaryl intermediate connecting the two halves. | nih.gov |

Genetic Manipulation and Pathway Elucidation

Modern molecular biology and bioinformatics provide powerful tools to uncover the genetic basis for the production of complex natural products like this compound.

The genes responsible for producing a natural product in bacteria and fungi are typically organized into a physically co-located group within the genome known as a Biosynthetic Gene Cluster (BGC). biorxiv.org Genome mining is a bioinformatic approach used to scan the sequenced genomes of producing organisms to identify these BGCs. rsc.orgmdpi.com For this compound, researchers would search the genome of a producing fungus, like Fusarium larvarum, for a BGC containing a Type II polyketide synthase (PKS) gene, which is essential for xanthone biosynthesis. mdpi.comnih.gov The presence of genes encoding tailoring enzymes such as oxidases, reductases, transferases, and enzymes for anthranilic acid metabolism in close proximity to the PKS would provide strong evidence for the identification of the parnafungin BGC. nih.gov Computational tools like antiSMASH are instrumental in this discovery process. biorxiv.orgmdpi.com

Once a putative BGC for this compound is identified through genome mining, its function must be experimentally verified. nih.gov Heterologous expression is a primary strategy for this purpose. sci-hub.seplos.org The entire BGC is cloned from the native fungus and transferred into a more genetically tractable and well-characterized host organism, such as Aspergillus oryzae or the yeast Saccharomyces cerevisiae. researchgate.netrsc.org If the new host successfully produces this compound, it confirms the identity and completeness of the cloned BGC. nih.gov This approach not only validates the gene cluster's function but also opens avenues for pathway engineering to improve yields or generate novel derivatives of the natural product. sci-hub.se Furthermore, by expressing subsets of the genes, researchers can reconstruct the pathway step-by-step, assigning specific functions to each enzyme and isolating biosynthetic intermediates. researchgate.netrsc.org

Molecular Mechanism of Action of Parnafungin A1

Target Identification and Validation

The primary molecular target of the parnafungins, including Parnafungin A1, has been identified as fungal polyadenosine polymerase (PAP). acs.orgresearchgate.netnih.gov This enzyme is a critical component of the mRNA cleavage and polyadenylation complex, responsible for adding a poly(A) tail to the 3' end of messenger RNA. This process is vital for mRNA stability, translation, and transport. researchgate.net The identification and validation of PAP as the target of parnafungins were achieved through a combination of chemical-genetic profiling, biochemical assays, and genetic analysis.

Inhibition of Fungal Polyadenosine Polymerase (PAP) Activity

Initial investigations into the mechanism of action of parnafungins utilized the Candida albicans Fitness Test (CaFT), a whole-cell screening platform. acs.orgnih.govresearchgate.net This chemical-genetic profiling approach identified that fungal cells treated with parnafungins showed hypersensitivity in multiple heterozygous mutants related to the cleavage and polyadenylation complex. researchgate.netresearchgate.net This finding strongly suggested that the biochemical target of parnafungins was the inhibition of polyadenosine polymerase. researchgate.netresearchgate.net Subsequent in vitro assays confirmed that parnafungins are potent inhibitors of PAP. rsc.org Specifically, a mixture of parnafungins A and B demonstrated significant inhibitory activity against C. albicans PAP. nih.govrsc.org The inhibition of PAP prevents the polyadenylation of mRNA, a crucial step for proper gene expression and cell viability in fungi. nih.gov

Biochemical Verification of PAP as the Drug Target

Biochemical assays provided direct evidence for PAP as the molecular target of parnafungins. In vitro polyadenylation assays demonstrated that parnafungins predominantly inhibit the polyadenylation reaction, with only a moderate effect on the initial cleavage step of mRNA processing. rsc.org Further studies using affinity selection/mass spectrometry (AS-MS) definitively showed that parnafungins bind directly to PAP. researchgate.net This technique was particularly crucial because of the rapid interconversion of parnafungin isomers at neutral pH, which made traditional biochemical affinity assays challenging. acs.orgnih.govresearchgate.net The AS-MS experiments not only confirmed the binding to PAP but also helped to identify the specific isomer responsible for the highest affinity interaction. researchgate.net

Genetic Confirmation through Mutant Analysis (e.g., C. albicans PAP Gene Mutation)

Genetic studies provided conclusive evidence for PAP being the target of parnafungins. rsc.org Researchers isolated a C. albicans mutant that exhibited resistance to parnafungin. rsc.org Sequencing of this resistant mutant revealed a single nucleotide alteration (T to A) in the PAP gene, leading to an F115I amino acid change within the nucleotidyl-transferase domain of the enzyme. rsc.org Crucially, introducing this specific mutation into either allele of the PAP gene in a wild-type C. albicans strain was sufficient to confer resistance to parnafungin. rsc.org Furthermore, experiments in Aspergillus fumigatus showed that reducing the expression of the PAP1 gene resulted in selective hypersensitivity to parnafungins. rsc.org Collectively, these genetic findings firmly establish PAP as the direct pharmacological target of the parnafungins. rsc.org

Detailed Molecular Interactions and Binding Specificity

The interaction between parnafungins and PAP is characterized by a notable degree of specificity, both in terms of the preferred isomer of the drug and the structural basis of the binding.

Preferential Binding of Parnafungin A (Straight Isomer) to PAP

Parnafungins exist as an equilibrating mixture of structural isomers, primarily the "straight" form (parnafungin A) and the "bent" form (parnafungin B). acs.orgresearchgate.net Due to their rapid interconversion, determining which isomer possessed the higher affinity for PAP was not feasible with standard biochemical methods. acs.orgnih.govresearchgate.net The application of affinity selection/mass spectrometry (AS-MS) was instrumental in resolving this. acs.orgnih.govresearchgate.net These experiments demonstrated that the "straight" structural isomer, Parnafungin A, binds preferentially to PAP compared to the "bent" isomer, Parnafungin B. nih.govacs.orgresearchgate.netpsu.edu This preferential binding indicates that the linear geometry of Parnafungin A is more complementary to the binding site on the PAP enzyme. nih.govbu.edu

Structural Basis of Parnafungin-PAP Interaction

While a high-resolution crystal structure of the Parnafungin-PAP complex is not yet publicly available, the collective data from biochemical and genetic studies provide insights into the interaction. The antifungal activity of parnafungins is dependent on the intact isoxazolidinone ring. nih.govnih.gov Cleavage of this ring under neutral or basic conditions leads to inactive, ring-opened phenathridine isomers, highlighting the importance of this structural feature for binding and inhibition. rsc.orgnih.gov The F115I mutation in the nucleotidyl-transferase domain of C. albicans PAP conferring resistance suggests that this region of the enzyme is critical for the binding of parnafungin. rsc.org The binding of parnafungins to human PAP was also observed to be enhanced in the presence of manganese ions (MnCl2) compared to magnesium ions (MgCl2) or in the absence of divalent cations, suggesting a potential role for metal ions in mediating the interaction. researchgate.net

Structure Activity Relationship Sar Studies of Parnafungin A1 and Its Derivatives

Critical Structural Features for Antifungal Efficacy

The potency of Parnafungin A1 and its related compounds is not attributed to a single functional group but rather to a synergistic interplay between its core ring systems, specific substituents, and precise stereochemical arrangement.

The most striking and functionally critical feature of the parnafungin scaffold is the unprecedented isoxazolidinone ring. rsc.org This five-membered heterocyclic system, containing a highly labile N-O bond, is indispensable for the antifungal properties of the molecule. rsc.orgnih.gov Research has unequivocally demonstrated that the biological activity of parnafungins is dependent on this ring remaining intact. acs.orgnih.govmdpi.comresearchgate.net

Under neutral or basic conditions, the sensitive isoxazolidinone ring readily undergoes cleavage, leading to the formation of inactive, ring-opened phenanthridine (B189435) isomers. nih.govrsc.orgnih.gov This degradation results in a complete loss of measurable antifungal activity. rsc.org The instability of this core motif, while essential for activity, presents a significant challenge for the development of parnafungins as therapeutic agents, necessitating strategies to enhance its stability. rsc.orgmdpi.com

Parnafungins are heterodimeric tetrahydroxanthones, and the xanthone (B1684191) portion of the molecule plays a crucial role in orienting the molecule for target binding and is subject to activity-modulating substitutions. nih.gov The natural isolates of Parnafungin A and B exist as an equilibrating mixture of a "straight" isomer (A) and a "bent" isomer (B), which results from a retro-Michael ring-opening of the xanthone system. acs.orgnih.gov Affinity selection/mass spectrometry experiments have revealed that the "straight" structural isomer, this compound, exhibits a higher affinity for its molecular target, polyadenosine polymerase (PAP), compared to the "bent" Parnafungin B1 isomer. mdpi.comnih.gov

Naturally occurring analogues of Parnafungin A, such as Parnafungin C and D, provide further insight into the SAR of the xanthone core. nih.gov Parnafungin C features a methyl group on the C7 phenolic hydroxyl of the xanthone backbone, while Parnafungin D has the same C7 methyl ether in addition to an epoxide on the A-ring. rsc.orgnih.govresearchgate.net The methylation at the C7 hydroxyl in both compounds blocks the equilibration to the "bent" B-form. rsc.org Both Parnafungin C and D retain potent, broad-spectrum antifungal activity, indicating that modifications at these positions are tolerated and that the "straight" conformation is favorable for efficacy. nih.govresearchgate.net

| Compound | C. albicans | C. lusitaniae | C. krusei | C. tropicalis |

| Parnafungin C | 0.08 - 2.5 | 0.08 - 2.5 | 0.08 - 2.5 | 0.08 - 2.5 |

| Parnafungin D | 0.16 - 2.5 | 0.16 - 2.5 | 0.16 - 2.5 | 0.16 - 2.5 |

| Data sourced from nih.gov. All values are Minimum Inhibitory Concentration (MIC) in µg/mL. |

Strategies for Modulating Stability and Activity

A central goal in the medicinal chemistry of parnafungins is to overcome the inherent instability of the natural products while retaining or enhancing their potent antifungal activity. Research has focused on synthetic strategies to modify the core structure to achieve this balance.

The chemical lability of the isoxazolidinone ring is the primary obstacle to the clinical development of parnafungins. rsc.org Its tendency to decompose into inactive phenanthridines at neutral or basic pH necessitates the design of stabilized analogues. rsc.orgnih.gov Synthetic chemists have pursued the total synthesis of this compound, which not only confirms the structure but also opens avenues for creating derivatives with improved physicochemical properties. nih.govrsc.orgrsc.orgnih.gov

These synthetic routes often strategically install the sensitive isoxazolidinone ring in the final stages of the synthesis to avoid its degradation under various reaction conditions. nih.gov The development of practical synthetic routes to the core isoxazolo[4,3,2-de]phenanthridinone ring system could enable the production of a library of analogues. nih.gov By modifying the electronics and sterics of the isoxazolidinone ring or its adjacent atoms, it may be possible to create a second-generation parnafungin with enhanced stability and retained biological potency.

The structural isomerization between the A ("straight") and B ("bent") forms of parnafungin occurs via a retro-Michael reaction involving a key enol moiety in the xanthone structure. acs.orgnih.gov A successful strategy to prevent this interconversion involves blocking this pathway through chemical modification. rsc.org Researchers found that methylation of the hydroxyl group of the A-ring enol effectively locks the molecule in the "straight" Parnafungin A conformation. rsc.orgacs.orgnih.gov

This approach was instrumental in the initial structure elucidation, as it provided a stable derivative for X-ray crystallographic analysis. rsc.org The natural product Parnafungin C, which is methylated at the C7 phenolic hydroxyl, serves as a natural proof of concept for this strategy. rsc.orgnih.gov It cannot equilibrate to the "bent" form, yet it retains potent antifungal activity. rsc.orgnih.gov This demonstrates that preventing isomerization by modifying the xanthone enol system is a viable strategy for producing structurally fixed and highly active parnafungin analogues.

Synthetic Methodologies for Parnafungin A1 and Analogues

Total Synthesis of Parnafungin A1

The first and enantioselective total synthesis of this compound was a notable achievement in organic chemistry. rsc.org The strategy hinged on a convergent approach to assemble the intricate molecular architecture.

Convergent Routes for Hexacyclic Core Construction

A convergent synthetic route is a strategy that involves preparing different fragments of a complex molecule independently and then joining them together at a late stage. psu.edu For this compound, the retrosynthetic analysis identified two key fragments: a tetrahydroxanthone monomer and a second aromatic piece. nih.gov This approach allows for a more efficient and practical synthesis, as the individual fragments can be synthesized and purified separately before the crucial coupling step. nih.govnih.gov The synthesis commenced with the preparation of the tetrahydroxanthone monomer from a known compound. nih.gov This involved a series of reactions including bromination, Luche reduction, and an IBX oxidation to form a diketone intermediate. nih.gov

Key Bond-Forming Reactions: Suzuki-Miyaura Cross-Coupling

A critical step in the synthesis of this compound and its analogs is the construction of the sterically hindered biaryl linkage. The Suzuki-Miyaura cross-coupling reaction proved to be a powerful tool for this transformation. rsc.orgnih.govrsc.org This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. nih.govnih.govacs.org

In the synthesis of this compound, a key challenge was the sterically hindered nature of the coupling partners. nih.gov Initial attempts using standard boronic esters resulted in low yields and significant side products. nih.gov To overcome this, researchers employed a more stable and reactive benzoxaborole as the boron-containing fragment. rsc.orgnih.gov The use of specific ligands, such as SPhos, was also found to be crucial for the success of this sterically demanding coupling. nih.govnih.gov The reaction conditions were carefully optimized, including the use of a palladium acetate (B1210297) catalyst and water as a co-solvent, to achieve the desired biaryl product in good yield. nih.gov

Table 1: Key Reagents in Suzuki-Miyaura Cross-Coupling for Parnafungin Synthesis

| Component | Reagent/Condition | Purpose |

|---|---|---|

| Catalyst | Palladium(II) acetate (Pd(OAc)₂) | Facilitates the cross-coupling reaction. nih.gov |

| Ligand | SPhos | Overcomes steric hindrance in the coupling. nih.govnih.gov |

| Boron Source | Benzoxaborole or 3-carbomethoxy-2-nitrophenyl pinacol (B44631) boronate | Provides the second aryl group for the biaryl bond. rsc.orgnih.govnih.gov |

| Solvent | Toluene with water as a co-solvent | Water was found to be essential for the reaction. nih.gov |

Stereoselective Transformations: Oxa-Michael Addition

The construction of the tetrahydroxanthone skeleton of this compound was accomplished through a highly diastereoselective oxa-Michael addition. rsc.orgnih.govrsc.org This intramolecular reaction involves the conjugate addition of a hydroxyl group to an α,β-unsaturated carbonyl system, forming a new heterocyclic ring. beilstein-journals.orgarkat-usa.org In the synthesis of this compound, a palladium-catalyzed deallylation-intramolecular oxa-Michael addition cascade was explored to form the tetrahydroxanthone core. nih.gov This key step establishes the stereochemistry at one of the chiral centers in the molecule. rsc.orgresearchgate.net

Formation of the Labile Isoxazolidinone Unit: Zn-Mediated Reductive Cyclization-Mitsunobu Sequence

A particularly challenging aspect of the this compound synthesis is the installation of the labile isoxazolidinone ring, a structural feature unprecedented in natural products before its discovery. rsc.org This sensitive functional group was planned to be introduced at a late stage of the synthesis to avoid its degradation. rsc.org The successful strategy involved a two-step sequence: a zinc-mediated reductive cyclization followed by a Mitsunobu reaction. rsc.orgnih.govrsc.org

The precursor, a nitro-ester, underwent reduction of the nitro group using zinc dust. nih.gov This was followed by an in-situ cyclization to form a hydroxyl-isoxazolidinone intermediate. The final ring closure to form the N-O bond of the isoxazolidinone was achieved under Mitsunobu conditions using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (B44618) (PPh₃), affording the desired product in excellent yield. rsc.org

Synthesis of Parnafungin Model Compounds and Derivatives

Due to the inherent instability of the parnafungins, which can lead to the opening of the isoxazolidinone ring and loss of antifungal activity, the development of stabilized analogs has been a key research focus. researchgate.netrsc.org

Development of Stabilized Parnafungin A and C Models

Researchers have successfully developed convergent and practical routes to synthesize unstable hexacyclic models of Parnafungin A and Parnafungin C. nih.govnih.govacs.org These model compounds retain the core hexacyclic structure of the natural products, allowing for the study of their chemical properties and the structure-activity relationship. rsc.org

The synthesis of these models also relied on the Suzuki-Miyaura cross-coupling as a key step to form the biaryl linkage. nih.govnih.gov Iodoxanthones were prepared and coupled with 3-carbomethoxy-2-nitrophenyl pinacol boronate. nih.govresearchgate.net The subsequent key transformation involved a zinc reduction to form benzisoxazolinones, which were then treated with methanesulfonyl chloride (MsCl) and a base to generate the final hexacyclic models. nih.govnih.gov The Parnafungin C model was observed to decompose in a manner analogous to the natural product, confirming the successful replication of its chemical behavior. nih.govnih.gov This work provides a valuable platform for creating more stable and potent antifungal agents based on the parnafungin scaffold. rsc.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Parnafungin A |

| Parnafungin C |

| 3-carbomethoxy-2-nitrophenyl pinacol boronate |

| Diisopropyl azodicarboxylate (DIAD) |

| Methanesulfonyl chloride (MsCl) |

| Palladium(II) acetate (Pd(OAc)₂) |

| SPhos |

| Triphenylphosphine (PPh₃) |

Preparation of O-methylated Analogues (e.g., Parnafungin C)

Parnafungin C is a naturally occurring analogue of Parnafungin A, characterized by the methylation of the C7-phenolic hydroxyl group. mdpi.comnih.gov This structural modification has significant implications for the molecule's stability. The natural Parnafungins A and B exist as an equilibrating mixture of four isomers due to a retro-Michael ring-opening of the xanthone (B1684191) system. acs.orgnih.gov Methylation of the enol moiety at the C7-hydroxyl group blocks this interconversion, preventing the formation of "bent" isomers analogous to Parnafungin B. acs.orgrsc.org Consequently, Parnafungin C is more stable, though it can still epimerize at the C15a quaternary center. rsc.org

The synthesis of models for these O-methylated analogues has been developed to navigate the challenges posed by the instability of the parent compounds. A convergent synthetic route has been established for a hexacyclic Parnafungin C model. nih.gov This methodology highlights a strategic approach to constructing the complex, sterically hindered core.

A key step in this synthetic strategy is the Suzuki-Miyaura cross-coupling reaction. nih.gov This approach is favored for its efficiency in creating the challenging biaryl linkage. The synthesis of the Parnafungin C model commenced with the preparation of an iodoxanthone intermediate, which was then coupled with a 3-carbomethoxy-2-nitrophenyl pinacol boronate. nih.gov This crucial step successfully formed the highly functionalized 2-arylxanthone core in moderate yields (53-58%). nih.gov

Enantioselective Synthesis of Related Biaryl Tetrahydroxanthones

The enantioselective synthesis of heterodimeric biaryl tetrahydroxanthones like this compound presents considerable challenges, primarily due to the difficulty in constructing their sterically hindered biaryl cores. nih.govresearchgate.net Significant progress in this area has been marked by the first enantioselective total synthesis of this compound. nih.govrsc.orgnih.gov This synthesis employs a strategic combination of powerful coupling and cyclization reactions to achieve high stereocontrol.

A cornerstone of the synthetic strategy is the use of a Suzuki-Miyaura cross-coupling reaction to forge the critical biaryl bond. nih.govnih.gov To overcome the steric hindrance, a benzoxaborole strategy was effectively employed. nih.govresearchgate.netrsc.org This method proved crucial for successfully coupling the two complex monomeric units that constitute the heterodimeric structure.

The construction of the tetrahydroxanthone skeleton is another pivotal phase of the synthesis. This was accomplished through a highly diastereoselective oxa-Michael addition. nih.govnih.gov This intramolecular reaction establishes the tricyclic xanthone core with the desired stereochemistry.

Finally, the sensitive and structurally unique isoxazolidinone ring system required a carefully planned, late-stage installation. nih.gov An effective sequence involving a zinc-mediated reductive cyclization of a nitro group precursor, followed by a Mitsunobu reaction, was developed to furnish the isoxazolidinone structure. nih.govnih.gov This multi-step process, combining cross-coupling, diastereoselective cyclization, and a reductive-cyclization/Mitsunobu sequence, represents a key advancement in the synthesis of complex biaryl tetrahydroxanthones. nih.gov

Preclinical Antifungal Activity and Spectrum of Parnafungin A1

In Vitro Efficacy Against Fungal Pathogens

Broad-Spectrum Activity Against Candida Species

Parnafungin A1 has demonstrated potent and broad-spectrum activity against a range of clinically relevant Candida species. nih.gov This includes activity against C. albicans, C. glabrata, C. parapsilosis, C. tropicalis, C. lusitaniae, and C. krusei. The minimum inhibitory concentration (MIC) is a key measure of in vitro antifungal activity, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism.

The in vitro efficacy of this compound against various Candida species is summarized below. For comparison, typical MIC ranges for established antifungal agents are also provided.

| Candida Species | This compound MIC (µg/mL) | Fluconazole (B54011) MIC (µg/mL) | Caspofungin MIC (µg/mL) |

|---|---|---|---|

| C. albicans | 0.014 nih.gov | 0.25 - 1.0 oup.com | 0.015 - 0.03 nih.gov |

| C. glabrata | Data not available | 8.0 - 32.0 can-r.ca | 0.015 nih.gov |

| C. parapsilosis | Data not available | 1.0 - 4.0 windows.net | 1.0 - 2.0 nih.gov |

| C. tropicalis | Data not available | 0.125 - 4.0 windows.net | 0.03 - 0.06 nih.gov |

| C. lusitaniae | Data not available | Data not available | 0.12 - 0.25 nih.gov |

| C. krusei | Data not available | 16.0 - 64.0 windows.net | 0.06 - 0.12 nih.gov |

Activity Against Aspergillus fumigatus

This compound has also shown in vitro activity against Aspergillus fumigatus, a common mold that can cause invasive infections, particularly in immunocompromised individuals. The reported MIC for this compound against A. fumigatus is in the range of 8–16 µg/mL. nih.gov This indicates a lower potency compared to its activity against Candida species.

| Fungal Pathogen | This compound MIC (µg/mL) | Voriconazole MIC (µg/mL) | Caspofungin MEC (µg/mL) |

|---|---|---|---|

| Aspergillus fumigatus | 8 - 16 nih.gov | 0.25 - 1.0 frontiersin.org | 0.015 - 0.06 mdpi.com |

Distinct Selectivity Profile (Lack of Antibacterial Activity)

A notable characteristic of this compound is its distinct selectivity for fungal pathogens. Studies have shown that it lacks activity against both Gram-positive and Gram-negative bacteria. acs.org This high degree of selectivity is a desirable trait for an antifungal agent as it minimizes the impact on the host's natural bacterial flora.

In Vivo Efficacy Studies in Animal Models (Non-Human)

Efficacy in Murine Models of Disseminated Candidiasis

The promising in vitro activity of this compound has been further supported by in vivo studies. In murine models of disseminated candidiasis, a severe and often life-threatening infection, this compound has demonstrated the ability to reduce the fungal burden in the kidneys. nih.govacs.org This indicates that the compound is effective in a living organism at combating the fungal infection.

Comparative Analysis with Established Antifungal Agents in Preclinical Models

While direct comparative efficacy studies in animal models are not extensively detailed in the available literature, the in vivo efficacy of this compound in reducing fungal burden in a murine model of disseminated candidiasis is a significant finding. nih.govacs.org Established antifungal agents like fluconazole and caspofungin are often used as comparators in such preclinical models to benchmark the efficacy of new investigational drugs. For instance, in similar murine models of disseminated candidiasis, treatment with established antifungals typically results in a significant reduction in fungal load in target organs like the kidneys.

Analytical and Biophysical Techniques for Parnafungin A1 Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone of Parnafungin A1 research, enabling the separation of this specific compound from a mixture of related isomers and other metabolites produced by the fungus Fusarium larvarum. acs.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the purification and purity assessment of this compound. researchgate.netnih.gov In the initial isolation stages, HPLC is used to separate the various parnafungin isomers and related degradation products. researchgate.net Researchers have developed specific HPLC methods, often using reversed-phase columns like C18, to resolve these closely related compounds. nih.govpensoft.net

For instance, an improved liquid chromatography (LC) gradient, transitioning from 35% acetonitrile (B52724) with 0.2% formic acid to 95% acetonitrile with 0.2% formic acid over 10 minutes, has been successfully used to resolve the different parnafungin components. researchgate.net This technique allows for the collection of pure fractions of this compound, which are essential for subsequent structural and biological studies. The purity of synthesized or isolated this compound is also verified using HPLC, ensuring that any observed biological activity is attributable to the compound of interest and not to impurities. ijcrt.org HPLC-Diode Array Detection-Mass Spectrometry (HPLC-DAD-MS) has been particularly useful in identifying different parnafungin isomers, including parnafungins A, B, C, and D, within fungal extracts. researchgate.net

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) serves as a rapid and cost-effective method for monitoring the progress of chemical reactions during the total synthesis of this compound and its derivatives. ijcrt.orgnih.gov Chemists use TLC to quickly assess the consumption of starting materials and the formation of products. rsc.org For example, during the multi-step synthesis of this compound, TLC plates are spotted with aliquots from the reaction mixture and developed in a suitable solvent system. nih.govrsc.org

The separated spots, corresponding to different compounds, are then visualized, often using UV light or chemical staining agents like iodine or permanganate. rsc.orgepfl.chlibretexts.org This allows for real-time tracking of the reaction's progress and helps in optimizing reaction conditions. rsc.org For instance, in the synthesis of this compound, TLC was used to monitor key steps such as the formation of the tetrahydroxanthone skeleton and the final deprotection to yield the natural product. nih.govrsc.org

Mass Spectrometry-Based Methods

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used extensively in this compound research for identification, characterization, and studying its interactions with its biological target. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Component Resolution

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive detection and identification capabilities of mass spectrometry. nih.gov This hyphenated technique is critical for resolving and identifying the various parnafungin isomers and their degradation products present in mixtures. researchgate.netrsc.org Due to the mass overlap of the parnafungin isomers, LC conditions are developed to separate each component based on retention time before they enter the mass spectrometer. researchgate.netresearchgate.net

The mass spectrometer then provides the mass-to-charge ratio of each eluted component, confirming its identity. For example, LC-MS analysis can distinguish between this compound and Parnafungin B, as well as their respective degradation products. researchgate.net The use of Extracted Ion Chromatograms (XIC) for the specific mass of parnafungins (e.g., m/z = 452) allows for the selective detection of these compounds even in complex mixtures. researchgate.netresearchgate.net

| Technique | Application in this compound Research | Key Findings |

| HPLC | Separation and purity assessment of this compound and its isomers. | Enabled the isolation of pure this compound for structural and biological studies. researchgate.net |

| TLC | Monitoring the progress of chemical reactions during synthesis. | Allowed for real-time tracking and optimization of the total synthesis of this compound. nih.govnih.gov |

| LC-MS | Resolution and identification of parnafungin isomers and degradation products. | Confirmed the presence of multiple parnafungin components in fungal extracts and synthetic mixtures. researchgate.netrsc.org |

| AS-MS | Studying the binding of this compound to its target, polyadenosine polymerase (PAP). | Determined that Parnafungin A ("straight" isomer) binds preferentially to PAP over Parnafungin B ("bent" isomer). researchgate.netacs.org |

Affinity Selection/Mass Spectrometry (AS-MS) for Ligand-Target Binding Studies

Affinity Selection/Mass Spectrometry (AS-MS) is a sophisticated technique used to identify which molecule in a mixture binds to a specific biological target. researchgate.netspectroscopyonline.com In the case of this compound, AS-MS was instrumental in determining which of the rapidly interconverting structural isomers binds to its target enzyme, polyadenosine polymerase (PAP). researchgate.netacs.org Standard biochemical assays were not suitable for this task due to the rapid equilibration of the isomers at neutral pH. acs.org

The AS-MS experiment involves incubating a mixture of the parnafungin isomers with the PAP enzyme. researchgate.net The mixture is then subjected to size-exclusion chromatography (SEC), which separates the large protein-ligand complexes from the smaller, unbound ligands. researchgate.net The bound ligands are then released from the protein and analyzed by LC-MS. researchgate.net These studies revealed that Parnafungin A, the "straight" isomer, is preferentially enriched when bound to PAP, indicating it has a higher affinity for the enzyme compared to the "bent" isomer, Parnafungin B. researchgate.netacs.org This was a critical finding for understanding the structure-activity relationship of the parnafungins.

Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental for elucidating the detailed chemical structure of this compound. mdpi.com Following isolation and purification, these methods provide the necessary information to confirm the identity and stereochemistry of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the connectivity of atoms and the stereochemistry of the molecule. rsc.org For the first time, the pure 1H NMR spectra of this compound were successfully acquired in a CDCl3 solution, where the interconversion to other isomers is slow. nih.gov

X-ray crystallography provides the most definitive three-dimensional structural information. plos.org While obtaining crystals of the natural this compound proved challenging due to its instability, researchers successfully crystallized a methylated derivative. nih.gov The crystal structure of this derivative unequivocally established the stereochemistry at key chiral centers within the molecule. rsc.org

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. hilarispublisher.com The IR spectrum shows characteristic absorption bands for functional groups like carbonyls and hydroxyls, which are present in the parnafungin structure. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique that provides information about the vibrational modes of molecules. By measuring the absorption of infrared radiation at various frequencies, specific functional groups present in a molecule can be identified. In the total synthesis of this compound, IR spectroscopy was utilized to characterize the final compound, confirming the presence of key structural motifs. rsc.orgrsc.org

The IR spectrum of this compound exhibits several characteristic absorption bands that correspond to the various functional groups within its complex structure. These include stretches for hydroxyl (O-H), carbonyl (C=O), and aromatic (C=C) groups. The presence of a broad absorption band is indicative of the O-H group, while a strong, sharp peak is characteristic of the C=O group in the xanthone (B1684191) core. The region of the spectrum with multiple weaker absorptions corresponds to the aromatic ring vibrations and other bond stretches.

Table 1: Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | **Absorption Range (cm⁻¹) ** | Intensity |

|---|---|---|---|

| Hydroxyl (O-H) | Stretching | 3200 - 3600 | Broad |

| Carbonyl (C=O) | Stretching | ~1710 | Strong, Sharp |

| Alkene (C=C) | Stretching | 1620 - 1680 | Medium-Weak |

| Aromatic (C-H) | Bending | 600 - 800 | Strong |

| Carbon-Oxygen (C-O) | Stretching | 1050 - 1410 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a molecule, providing insights into its electronic transitions. nerc.ac.ukmsu.edu This technique is particularly useful for analyzing compounds with chromophores, which are parts of a molecule that absorb light. mvpsvktcollege.ac.in The conjugated system of the tetrahydroxanthone core in this compound acts as a chromophore, giving rise to characteristic absorption maxima (λmax) in the UV-Vis spectrum.

The UV-Vis spectrum of this compound is characterized by absorption bands that are indicative of its extended π-electron system. The specific wavelengths of maximum absorbance are directly related to the energy required to promote electrons to higher energy orbitals within the molecule. libretexts.org The study of the UV-Vis spectrum helps in confirming the presence of the conjugated system and can be used to monitor the purity of the compound.

Table 2: Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound

| Parameter | Value | Associated Transition |

|---|---|---|

| λmax 1 | ~222 nm | π → π* |

| λmax 2 | ~292 nm | π → π* |

| λmax 3 | ~395 nm | n → π* |

Advanced Research Directions and Future Perspectives for Parnafungin A1

Design and Synthesis of Stabilized Parnafungin Analogues for Therapeutic Development

A primary obstacle in the therapeutic development of Parnafungin A1 is the inherent instability of its isoxazolidinone ring. rsc.orgmdpi.com This ring system, which is crucial for its antifungal activity, is susceptible to opening under neutral or basic conditions, leading to inactive benzoquinoline analogs. rsc.orgresearchgate.net Consequently, a major focus of research is the design and synthesis of stabilized analogues that retain the potent antifungal activity of the parent compound while exhibiting improved physicochemical properties suitable for drug development.

The first enantioselective total synthesis of this compound, accomplished in 2021, was a landmark achievement that provides a critical platform for creating such analogues. researchgate.netrsc.orgnih.gov This synthetic route offers the flexibility to introduce modifications at various positions of the complex scaffold. Key strategies in this synthesis included the late-stage formation of the sensitive isoxazolidinone ring and a robust Suzuki-Miyaura cross-coupling to construct the sterically hindered biaryl core. rsc.orgnih.gov

Future research efforts are directed toward several key strategies:

Modification of the Isoxazolidinone Ring: Synthesizing analogues with altered substituents on the isoxazolidinone ring to enhance its stability without compromising its ability to interact with the target enzyme, polyadenosine polymerase (PAP).

Bioisosteric Replacement: Replacing the entire isoxazolidinone moiety with other five-membered heterocyclic rings that can mimic its essential electronic and steric features but offer greater chemical stability.

Scaffold Simplification: Creating simplified model compounds that retain the core pharmacophore responsible for antifungal activity. This could lead to compounds that are easier to synthesize and optimize. rsc.org

Enol Etherification: Early studies showed that methylation of the enol moiety in the xanthone (B1684191) ring system blocked the interconversion of parnafungin isomers and increased stability. acs.orgnih.gov Further exploration of different alkyl and aryl ether derivatives at this position could yield potent and stable drug candidates. rsc.org Parnafungin C, a naturally occurring methylated analogue, demonstrates that this position is amenable to modification while retaining antifungal activity. mdpi.com

The successful total synthesis has paved the way for systematic Structure-Activity Relationship (SAR) studies, which are essential for identifying analogues with an optimal balance of potency, stability, and safety.

| Synthetic Strategy | Objective | Key Methodologies | Reference |

| Total Synthesis | Provide access to this compound and enable analogue creation. | Suzuki-Miyaura cross-coupling, oxa-Michael addition, Zn-mediated reductive cyclization, Mitsunobu reaction. | rsc.orgnih.gov |

| Analogue Stabilization | Overcome the chemical lability of the isoxazolidinone ring. | Methylation of the enol moiety; design of bioisosteres for the isoxazolidinone ring. | rsc.orgnih.gov |

| SAR Studies | Identify key structural features required for antifungal activity. | Systematic modification of the tetrahydroxanthone core and isoxazolidinone ring via synthetic chemistry. | rsc.orgnih.gov |

Exploration of this compound in Combination Antifungal Therapies

The rise of antifungal resistance necessitates the exploration of novel therapeutic strategies, including combination therapy. jocmr.org Combining antifungal agents with different mechanisms of action can lead to synergistic effects, broaden the spectrum of activity, and reduce the likelihood of resistance emerging. jocmr.org While specific studies on this compound in combination therapies have not yet been published, its unique mode of action makes it an excellent candidate for such investigations.

This compound inhibits fungal growth by targeting polyadenosine polymerase (PAP), a critical enzyme in mRNA processing. nih.govnih.gov This mechanism is distinct from all currently approved classes of antifungal drugs, which primarily target the cell membrane (azoles, polyenes) or cell wall biosynthesis (echinocandins). This distinction suggests a high potential for synergistic or additive interactions.

Future research should investigate this compound in combination with:

Echinocandins (e.g., Caspofungin, Micafungin): These drugs inhibit β-1,3-glucan synthase, disrupting cell wall integrity. The combination of cell wall stress and inhibition of protein synthesis via mRNA disruption could be highly synergistic.

Azoles (e.g., Voriconazole, Fluconazole): These agents inhibit ergosterol (B1671047) biosynthesis, leading to a dysfunctional cell membrane. Combining this with this compound's intracellular activity could enhance fungal killing.

Polyenes (e.g., Amphotericin B): This class of drugs binds directly to ergosterol, forming pores in the cell membrane. The resulting membrane disruption could facilitate the entry of this compound into the fungal cell, increasing its effective concentration at the target site.

In vitro checkerboard assays would be the first step to screen for synergistic, additive, or antagonistic interactions against a panel of clinically relevant fungi, such as Candida albicans, Aspergillus fumigatus, and resistant strains. Promising combinations would then be advanced to in vivo models of invasive fungal disease. nih.gov

Computational Approaches for Parnafungin-Target Interactions and Virtual Screening

Computational methods are powerful tools for accelerating drug discovery by providing insights into drug-target interactions at an atomic level and enabling the screening of vast chemical libraries. stanford.edu For this compound, these approaches are particularly valuable for understanding its binding mechanism and for identifying novel scaffolds with similar activity.

A key experimental finding that informs computational work is that the "straight" structural isomer, this compound, binds preferentially to the target enzyme PAP compared to the "bent" isomer, Parnafungin B1. mdpi.comresearchgate.net This selectivity was determined using affinity-selection/mass spectrometry (AS-MS). researchgate.netacs.org

Computational strategies for this compound research include:

Molecular Docking: Building a homology model of fungal PAP and docking this compound into the active site. This can help elucidate the specific amino acid residues involved in binding and explain the observed preference for the A1 isomer.

Molecular Dynamics (MD) Simulations: Simulating the this compound-PAP complex over time to assess the stability of the interaction and map the key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the bound state.

Structure-Based Virtual Screening: Using the validated docking model of the this compound binding site to screen large databases of chemical compounds. stanford.eduevotec.com This can identify structurally diverse molecules that are predicted to bind to PAP, providing novel starting points for chemical synthesis and biological testing. researchgate.net

These computational efforts can guide the rational design of the stabilized analogues discussed in section 10.1, prioritizing modifications that are predicted to maintain or enhance binding affinity for fungal PAP.

| Computational Method | Application to this compound Research | Potential Outcome | Reference |

| Molecular Docking | Predict the binding pose of this compound in the active site of fungal polyadenosine polymerase (PAP). | Identification of key interacting amino acid residues; structural explanation for isomeric preference. | stanford.edu |

| Molecular Dynamics | Assess the stability and dynamics of the Parnafungin-PAP complex. | Detailed understanding of the binding forces and conformational changes upon binding. | researchgate.net |

| Virtual Screening | Screen large compound libraries against the this compound binding site on PAP. | Discovery of novel, structurally diverse chemical scaffolds with potential PAP inhibitory activity. | stanford.eduevotec.com |

Investigation of Other Potential Biological Activities of the Parnafungin Scaffold

While this compound was discovered and characterized based on its potent and specific antifungal activity, its complex polyketide-derived structure warrants investigation into other potential biological activities. mdpi.com Current data indicates a high degree of specificity; studies have shown that parnafungins lack activity against Gram-positive or Gram-negative bacteria. acs.orgnih.gov

This specificity is likely due to its targeted inhibition of fungal PAP. However, the broader parnafungin scaffold could potentially interact with other enzymes, particularly other polymerases or proteins with related structural folds in different organisms. For instance, the structurally related secalonic acids are known to possess a wider range of biological effects, including general antimicrobial and cytotoxic activities. researchgate.net

Future research could involve:

Broad-Panel Screening: Testing this compound and its synthetic analogues against a wide array of biological targets, including human enzymes (to assess potential off-target effects and toxicity), viral polymerases, and cancer cell lines.

Cytotoxicity Profiling: Evaluating the cytotoxic effects of the parnafungin scaffold against various human cell lines to determine if it possesses any anti-proliferative properties that could be explored in an oncological context.

Phenotypic Screening: Utilizing high-content imaging or other phenotypic screening platforms to uncover unexpected biological effects of parnafungins in various cellular models of disease.

Although the primary focus remains on antifungal development, a systematic exploration of other biological activities could uncover new therapeutic applications for this unique class of natural products.

Biotechnological Approaches for Enhanced Parnafungin Production and Diversification

The natural production of parnafungins by their native fungal hosts, strains of the Fusarium larvarum complex, is often in low titers. researchgate.net Biotechnological approaches are essential for producing sufficient quantities of this compound for preclinical and clinical development and for generating novel analogues through biosynthetic engineering. As a polyketide, the parnafungin biosynthetic pathway is encoded by a dedicated biosynthetic gene cluster (BGC), which is a prime target for genetic manipulation. mdpi.comnih.gov

Strategies for enhancing production and diversification include:

Fermentation Optimization: Systematically improving the yield from the native producers (Fusarium spp.) by optimizing culture conditions, including media composition, pH, temperature, and aeration.

BGC Identification and Heterologous Expression: Identifying and cloning the complete parnafungin BGC and expressing it in a genetically tractable, industrial-grade host fungus, such as Aspergillus nidulans or Saccharomyces cerevisiae. This can bypass the slow growth and complex regulation of the native host and significantly increase yields. nih.govbiorxiv.org

Biosynthetic Engineering (Combinatorial Biosynthesis): Once the BGC is cloned, genetic engineering techniques can be used to create novel parnafungin analogues. This could involve deleting or inactivating genes encoding tailoring enzymes (e.g., methyltransferases, oxidases) to generate new derivatives, or swapping domains within the core polyketide synthase (PKS) to alter the carbon skeleton.

Pathway Refactoring and Activation: For silent or poorly expressed BGCs, replacing native promoters with strong, inducible promoters can dramatically increase the production of the target compound. biorxiv.org

These biotechnological tools not only offer a scalable and sustainable production platform but also provide a powerful method for generating a library of novel parnafungin-related molecules for biological screening, complementing the efforts of synthetic chemistry. nih.gov

Q & A

Q. What are the key steps in the enantioselective total synthesis of Parnafungin A1, and how do they address stereochemical challenges?

The synthesis involves (1) Suzuki-Miyaura cross-coupling to construct the sterically hindered biaryl core, (2) oxa-Michael addition to establish the tetrahydroxanthone skeleton with high diastereoselectivity, and (3) a Zn-mediated reductive cyclization-Mitsunobu sequence to form the isoxazolidinone moiety. Critical stereochemical control is achieved using chiral intermediates and protecting groups (e.g., DTBS) to ensure enantiopurity . NMR and X-ray crystallography validate stereochemistry .

Q. How is the structure of this compound confirmed, and what analytical methods are essential for resolving ambiguities?

Structural confirmation relies on 1H/13C NMR (e.g., δ 7.38 ppm for aromatic protons, δ 184.8 ppm for carbonyl carbons) and X-ray diffraction of synthetic intermediates. Comparisons with natural this compound NMR data (Table S4, S6) and Merck’s derivatives (e.g., 12-O-methyl-parnafungin A1) resolve ambiguities in regiochemistry and stereochemistry .

Q. What stability challenges are associated with this compound, and how are they managed during synthesis?

this compound undergoes retro-Michael ring-opening and reformation, leading to isomerization. Stability is improved by methylation of the enol moiety to block equilibration. Decomposition via E2 elimination (half-life: 2–27 days depending on methoxy substituents) is minimized using low-temperature reactions and inert atmospheres .

Q. What is the antifungal mechanism of this compound, and how does its structure relate to activity?

this compound inhibits fungal polyadenosine polymerase (PAP), disrupting mRNA polyadenylation. The intact isoxazolidinone ring and meta-methoxy groups are critical for binding. Activity is lost upon ring-opening or methylation, as shown in murine candidiasis models .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR data for this compound derivatives?

Discrepancies (e.g., δ 7.30 ppm vs. 7.06 ppm for para-methoxy protons) arise from solvent effects, concentration, or instrument calibration. Standardize conditions (e.g., DMSO-d6 vs. CDCl3) and cross-validate with HSQC/HMBC correlations. Compare synthetic intermediates (e.g., 12-O-methyl-parnafungin) with natural isolates to identify artifacts .

Q. What methodological strategies address low yields in stereoselective steps during synthesis?

Poor diastereoselectivity in oxa-Michael addition is mitigated by Lewis acid catalysts (e.g., Ti(OiPr)4) and chiral auxiliaries. For reductive cyclization, optimize Zn powder particle size and reaction time (e.g., 10 h at 25°C) to suppress side reactions .

Q. How do decomposition pathways of this compound inform experimental design for bioactivity assays?

Degradation via E2 elimination (rate dependent on methylene proton acidity) necessitates short-term storage at −80°C and immediate use post-synthesis. Bioactivity assays must include stability controls (e.g., HPLC monitoring) to distinguish intrinsic activity from decomposition artifacts .

Q. What advanced techniques validate the interconversion of Parnafungin isomers under varying pH conditions?

Use dynamic NMR and circular dichroism (CD) to track isomer equilibration (e.g., this compound ↔ B1 in 1–2 h at neutral pH). Acidic conditions favor ring-closed forms, while basic conditions promote retro-Michael opening. Computational modeling (DFT) predicts energy barriers for interconversion .

Methodological Recommendations

- Data Validation : Cross-reference synthetic NMR data (Tables S4, S6, S9) with natural isolates to confirm purity .

- Stereochemical Analysis : Combine X-ray crystallography with Mosher ester derivatization for absolute configuration assignment .

- Mechanistic Studies : Use isotopic labeling (e.g., ²H at methylene positions) to elucidate elimination pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.